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Methyl 4-hydroxy-6-(trifluoromethyl)picolinate

Catalog No.
S14740170
CAS No.
1060810-76-5
M.F
C8H6F3NO3
M. Wt
221.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-hydroxy-6-(trifluoromethyl)picolinate

CAS Number

1060810-76-5

Product Name

Methyl 4-hydroxy-6-(trifluoromethyl)picolinate

IUPAC Name

methyl 4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carboxylate

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(13)3-6(12-5)8(9,10)11/h2-3H,1H3,(H,12,13)

InChI Key

LCOBQFIHSUVKPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C=C(N1)C(F)(F)F

Methyl 4-hydroxy-6-(trifluoromethyl)picolinate is a chemical compound belonging to the picolinate family. It features a hydroxyl group at the 4-position and a trifluoromethyl group at the 6-position of the pyridine ring. The molecular formula for this compound is C₇H₆F₃NO₃, and it is characterized by its unique trifluoromethyl substitution, which significantly influences its chemical properties and biological activities.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: The ester group can be reduced to yield the corresponding alcohol.
  • Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines and thiols for substitution reactions.

The biological activity of methyl 4-hydroxy-6-(trifluoromethyl)picolinate has been explored in various studies. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets. This compound has shown potential as an inhibitor of certain enzymes and receptors, which may lead to various therapeutic applications, including anti-inflammatory and anti-cancer effects.

Several synthesis methods have been developed for methyl 4-hydroxy-6-(trifluoromethyl)picolinate:

  • Esterification: A common method involves the esterification of 4-hydroxy-6-(trifluoromethyl)picolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion.
  • Multicomponent Reactions: Alternative synthetic routes may involve multicomponent reactions that utilize readily available starting materials, enhancing atom economy and simplifying purification processes.
  • Industrial Production: In industrial settings, continuous flow reactors are employed to optimize reaction conditions and improve yields while maintaining high purity through advanced purification techniques.

Methyl 4-hydroxy-6-(trifluoromethyl)picolinate has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds.
  • Agricultural Chemicals: Due to its biological activity, it may be explored for use in developing agrochemicals.
  • Research: Its unique chemical properties make it a valuable compound for studying enzyme interactions and metabolic pathways.

Studies on the interactions of methyl 4-hydroxy-6-(trifluoromethyl)picolinate with biological macromolecules suggest that it can form hydrogen bonds through its hydroxyl group, enhancing its binding affinity to target proteins. The trifluoromethyl group contributes to the compound's metabolic stability and lipophilicity, facilitating its absorption and action within biological systems.

Methyl 4-hydroxy-6-(trifluoromethyl)picolinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Methyl 6-hydroxy-5-(trifluoromethyl)picolinateC₈H₆F₃NO₃Similar trifluoromethyl substitution but different position of hydroxy group
Ethyl 4-hydroxy-6-(trifluoromethyl)picolinateC₈H₈F₃NO₃Ethyl ester variant; exhibits similar reactivity but different solubility
3-Hydroxy-5-(trifluoromethyl)pyridineC₆H₄F₃NOLacks carboxylate group; simpler structure
Methyl 1,4-Dihydro-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylateC₁₉H₂₁F₃N₂O₃More complex with additional phenyl substitution; broader application scope

The unique combination of functional groups in methyl 4-hydroxy-6-(trifluoromethyl)picolinate contributes to its distinct chemical behavior and biological activity compared to these similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

221.02997754 g/mol

Monoisotopic Mass

221.02997754 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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